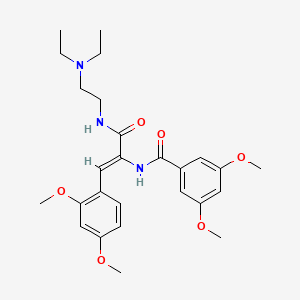![molecular formula C55H40N2 B14138949 N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine is a complex organic compound with a molecular formula of C55H40N2 and a molecular weight of 728.92 g/mol . This compound is known for its unique spiro structure, which contributes to its stability and electronic properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) as a dopant material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves multiple steps, starting with the preparation of the spiro[benzo[c]fluorene-7,9’-fluorene] core. This core is then functionalized with diphenyl and di-m-tolyl groups through a series of substitution reactions. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves its interaction with electronic and biological systems. The spiro structure provides a rigid framework that enhances its stability and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- N5,N9-Diphenyl-N5,N9-di-p-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-o-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
Uniqueness
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine stands out due to its unique spiro structure, which imparts enhanced stability and electronic properties compared to its analogs. The presence of both diphenyl and di-m-tolyl groups further enhances its electronic properties, making it a valuable material for applications in organic electronics and advanced materials .
Properties
Molecular Formula |
C55H40N2 |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
5-N,9-N-bis(3-methylphenyl)-5-N,9-N-diphenylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine |
InChI |
InChI=1S/C55H40N2/c1-37-17-15-23-41(33-37)56(39-19-5-3-6-20-39)43-31-32-48-51(35-43)55(49-29-13-11-25-44(49)45-26-12-14-30-50(45)55)52-36-53(46-27-9-10-28-47(46)54(48)52)57(40-21-7-4-8-22-40)42-24-16-18-38(2)34-42/h3-36H,1-2H3 |
InChI Key |
SXGSRIVQDWSHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C9=CC=CC=C95)N(C1=CC=CC=C1)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


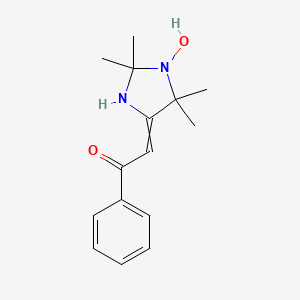
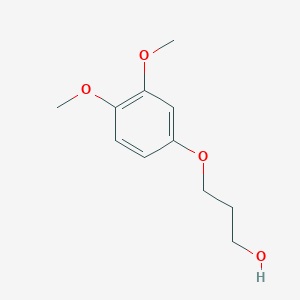

![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
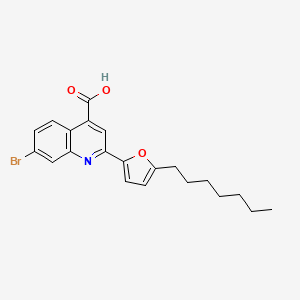
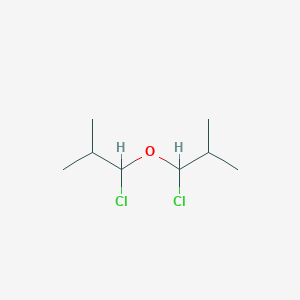
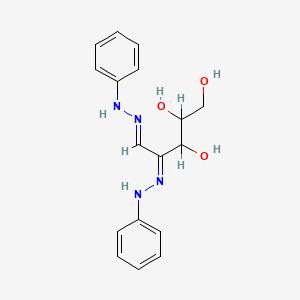
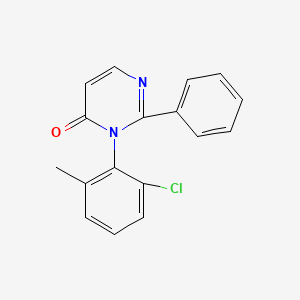
![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
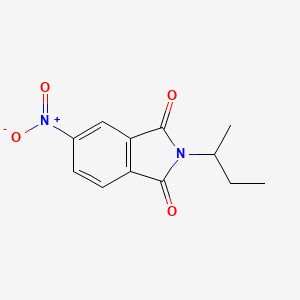

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
